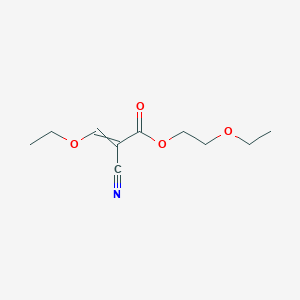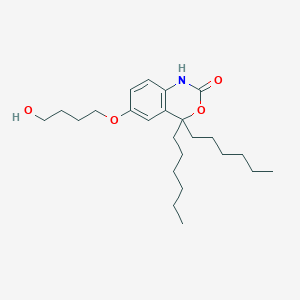
2,6-Dimethyl-2H-indazole-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-2H-indazole-4,7-dione is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse pharmacological activities. This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with two methyl groups at the 2 and 6 positions and keto groups at the 4 and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dimethylphenylhydrazine with diketones under acidic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
化学反应分析
Types of Reactions
2,6-Dimethyl-2H-indazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
科学研究应用
2,6-Dimethyl-2H-indazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2,6-Dimethyl-2H-indazole-4,7-dione involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1H-Indazole-4,7-dione: Similar structure but lacks the methyl groups at the 2 and 6 positions.
2H-Indazole-3,6-dione: Different positioning of the keto groups.
2,3-Dimethyl-2H-indazole-4,7-dione: Methyl groups at different positions.
Uniqueness
2,6-Dimethyl-2H-indazole-4,7-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from other indazole derivatives.
属性
CAS 编号 |
88522-67-2 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
2,6-dimethylindazole-4,7-dione |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-7(12)6-4-11(2)10-8(6)9(5)13/h3-4H,1-2H3 |
InChI 键 |
ZLGXRTUOGPOWTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=CN(N=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


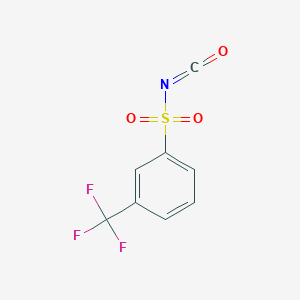
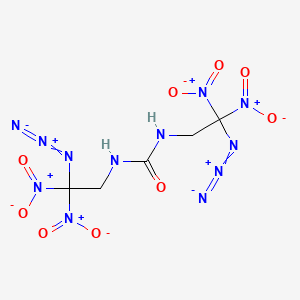
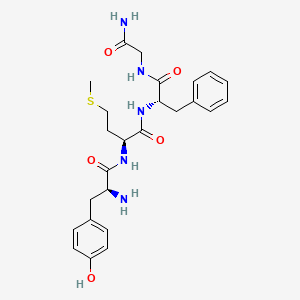
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

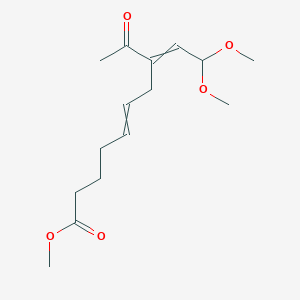
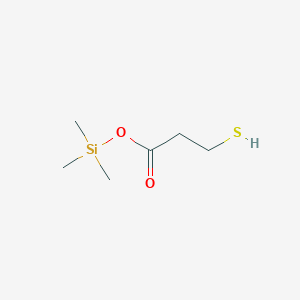
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
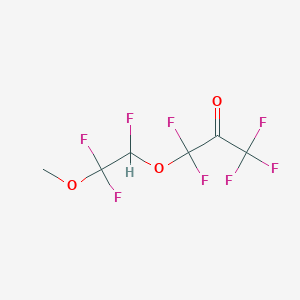
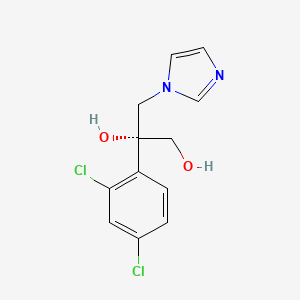

![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)
